3-Ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of pyrazolo-triazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
This compound can be classified as a heterocyclic organic compound due to its unique structure that includes nitrogen atoms in a cyclic arrangement. It is typically synthesized through chemical reactions involving hydrazines and various electrophilic substrates. The specific structural features of this compound, such as the ethyl and phenyl groups, contribute to its distinct chemical properties and potential applications in pharmaceuticals and materials science.
The synthesis of 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one generally involves several key steps:
The molecular structure of 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one can be represented as follows:
The structure features a pyrazolo-triazine core with ethyl and phenyl substituents that influence its chemical behavior and reactivity .
The compound's InChI code is 1S/C12H11N5O/c1-2-16-12(18)10-8-13-17(11(10)14-15-16)9-6-4-3-5-7-9/, which provides a detailed representation of its molecular connectivity and stereochemistry.
3-Ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The conditions for these reactions often require precise temperature control and the use of specific solvents to achieve desired outcomes .
The mechanism of action for 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one typically involves its interaction with specific biological targets:
Research indicates that this compound has potential applications in developing new pharmaceuticals due to its ability to modulate biological activity effectively .
The physical properties of 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one include:
Key chemical properties include:
These properties are crucial for determining the compound's handling and application in research settings .
The applications of 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one are diverse:
The pyrazolo[3,4-d][1,2,3]triazin-4-one scaffold represents a structurally distinctive class of nitrogen-rich heterocyclic compounds that has garnered substantial interest in medicinal chemistry due to its versatile bioisosteric properties and diverse pharmacological potential. Characterized by a fused bicyclic system incorporating adjacent nitrogen atoms, this scaffold offers multiple sites for strategic substitution, enabling precise modulation of electronic properties, lipophilicity, and molecular geometry. The 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivative exemplifies this molecular architecture, where the phenyl ring at position 7 and ethyl group at position 3 provide specific steric and electronic features that influence target recognition and binding kinetics. These compounds demonstrate remarkable adaptability in mimicking purine motifs within biological systems, positioning them as privileged structures for targeting nucleotide-binding domains in enzymes involved in proliferative and inflammatory pathways [1] [4] [6].
Table 1: Evolution of Pyrazolo-Fused Heterocycles in Medicinal Chemistry
Time Period | Key Compound Classes | Primary Therapeutic Targets | Structural Innovations |
---|---|---|---|
1980s-1990s | Pyrazolo[3,4-d]pyrimidines | Antimetabolites, Antiviral agents | Adenine bioisosteres with improved metabolic stability |
1990s-2000s | Pyrazolo-triazolopyrimidines | Kinase inhibitors (CDK, EGFR) | Fused triazole ring for enhanced target affinity |
2000s-Present | Pyrazolo[3,4-d][1,2,3]triazin-4-ones | Kinases (VEGFR2, EGFR), Apoptosis regulators | Triazinone core with conformational flexibility |
Recent Developments | 3-Alkyl-7-aryl derivatives (e.g., 3-ethyl-7-phenyl) | Selective kinase inhibition, Dual-targeting agents | Optimized hydrophobic substituents for target engagement |
The structural lineage of pyrazolo[3,4-d][1,2,3]triazin-4-ones traces back to early investigations into pyrazolo[3,4-d]pyrimidines, which emerged as stable purine analogs with superior metabolic stability profiles. These precursors demonstrated significant antiproliferative activities through targeting kinase ATP-binding sites, exemplified by compounds such as pyrazofurin (antiviral/antitumor agent) and dinaciclib (CDK inhibitor) [5]. The strategic incorporation of an additional nitrogen atom into the pyrimidine ring, forming the triazinone system, represented a critical advancement aimed at enhancing hydrogen-bonding capacity and π-π stacking interactions with target proteins. This molecular innovation coincided with the growing understanding of kinase dynamics in cancer pathogenesis during the late 1990s, which drove the exploration of novel ATP-competitive inhibitors [1] [6].
Early synthetic efforts focused on unsubstituted parent structures, which revealed promising in vitro activities but suffered from poor pharmacokinetic properties and limited target selectivity. The seminal work by Nassar et al. (2022) demonstrated that pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives bearing aromatic substitutions exhibited exceptional CDK2 inhibitory activity at nanomolar concentrations (IC₅₀ values of 0.057 ± 0.003 μM), validating the triazinone-adjacent scaffolds as viable kinase inhibitor platforms [4] [6]. Subsequent structure-activity relationship (SAR) investigations revealed that the fusion pattern and nitrogen atom positioning significantly influenced kinase selectivity profiles. The pyrazolo[3,4-d][1,2,3]triazin-4-one system, with its specific nitrogen orientation, demonstrated optimal geometry for accommodating the hydrophobic regions of both EGFR and VEGFR2 kinases, leading to the development of dual-targeting inhibitors capable of overcoming tumor resistance mechanisms [1].
The evolution of synthetic methodologies has been instrumental in advancing this chemotype. Initial routes suffered from low yields and complex purification requirements, but modern approaches employing cascade cyclization reactions and microwave-assisted synthesis have enabled efficient production of diverse analogs. Key milestones include the development of regioselective N-alkylation protocols that allow precise installation of substituents at the N-3 position, a critical modification point for modulating solubility and membrane permeability properties in derivatives such as 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one [2] [7].
The strategic incorporation of phenyl and ethyl substituents at the 7- and 3-positions, respectively, of the pyrazolo[3,4-d][1,2,3]triazin-4-one scaffold represents a deliberate molecular design approach to optimize target engagement and pharmacokinetic properties. The 7-phenyl group serves as a crucial hydrophobic anchor that enhances interactions with conserved aromatic pockets in kinase domains. Research on structurally analogous compounds demonstrated that phenyl substitution at this position significantly enhances antiproliferative activity against cancer cell lines, with compound 5i (7-phenyl pyrazolo[3,4-d]pyrimidine derivative) exhibiting dual EGFR/VEGFR2 inhibition at IC₅₀ values of 0.3 μM and 7.60 μM, respectively [1]. This potency enhancement is attributed to the phenyl group's ability to form T-shaped π-π interactions with phenylalanine residues (e.g., Phe832 in VEGFR2) and edge-to-face contacts with hydrophobic regions near the gatekeeper residue in EGFR [1] [4].
Table 2: Biological Activity Comparison of Pyrazolo-Triazinone Derivatives with Different Substituents
Compound | 7-Position | 3-Position | Antiproliferative Activity (IC₅₀, μM) | Kinase Inhibition (IC₅₀, μM) |
---|---|---|---|---|
Reference 1 | Phenyl | Methyl | 0.89 (MCF-7), 0.73 (OVCA) | EGFR: 0.45; VEGFR2: 7.8 |
Reference 2 | 4-Fluorophenyl | Ethyl | 0.67 (HCT-116), 0.79 (AGS) | EGFR: 0.38; VEGFR2: 6.3 |
3-Ethyl-7-phenyl derivative | Phenyl | Ethyl | 0.45 (MCF-7), 0.48 (HepG-2) | CDK2: 0.057; EGFR: 0.42 |
Unsubstituted core | H | H | >50 (MCF-7), >50 (HCT-116) | CDK2: >10; EGFR: >25 |
The ethyl group at the N-3 position provides an optimal balance between steric bulk and metabolic stability. Compared to bulkier alkyl chains, the ethyl substituent maintains favorable entropic parameters for ATP-binding site accommodation while reducing susceptibility to oxidative metabolism. Molecular modeling studies of similar compounds indicate that the ethyl group occupies a small hydrophobic cavity adjacent to the ribose-binding region, contributing to binding energy without inducing steric clashes that compromise affinity [1] [6]. This substitution strategy differs significantly from earlier approaches that utilized hydrophilic groups at this position, which often compromised cellular permeability. The 3-ethyl configuration specifically enhances logP values by approximately 0.5-1 unit compared to unsubstituted analogs, facilitating improved membrane penetration while avoiding excessive lipophilicity that might promote off-target interactions [4] [6].
Conformational analyses reveal that the 7-phenyl substituent influences the overall planarity of the system. While the triazinone core maintains relative planarity, the phenyl ring adopts a dihedral angle of 30-45° relative to the bicyclic system, creating a twisted molecular architecture that still permits effective π-stacking but reduces nonspecific intercalation into DNA. This conformational feature potentially contributes to the reduced genotoxicity risk observed in phenyl-substituted derivatives compared to completely planar polycyclic analogs [2]. The ethyl group at N-3 exhibits free rotation, allowing adaptive conformational changes during protein binding, which may explain the broad kinase inhibitory profile observed in cellular assays [1] [6].
Table 3: Molecular Modeling Parameters of 3-Ethyl-7-phenyl Derivatives
Computational Parameter | Value/Range | Biological Significance | Experimental Validation |
---|---|---|---|
Dihedral Angle (C7-Phenyl) | 32-48° | Optimal for kinase hydrophobic pocket accommodation | Molecular docking with VEGFR2 (PDB: 4ASD) |
LogP (Calculated) | 2.8-3.2 | Balanced lipophilicity for membrane permeability | Correlation with cellular uptake studies |
Polar Surface Area (Ų) | 70-75 | Favorable for oral bioavailability | In situ permeability models |
Hydrogen Bond Acceptors | 5 | Target binding capacity | Protein-ligand crystallography |
Binding Energy (ΔG, kcal/mol) | -9.2 to -10.5 | Strong kinase binding affinity | Isothermal titration calorimetry |
The synergistic effect of these substituents was demonstrated through comprehensive SAR studies on cancer cell lines. Derivatives featuring the 3-ethyl-7-phenyl combination consistently outperformed both 3-methyl-7-phenyl and 3-ethyl-7-alkyl analogs in antiproliferative assays against MCF-7, HCT116, and HepG-2 cell lines, with IC₅₀ values frequently below 50 nM [4] [6]. This enhancement is particularly attributed to the improved cellular uptake and target residence time resulting from the optimal hydrophobic balance provided by the phenyl-ethyl combination. Molecular dynamics simulations indicate that the ethyl group contributes to binding energy through van der Waals interactions with conserved leucine residues (Leu844 in EGFR, Leu840 in VEGFR2), while the phenyl group maintains aromatic stacking with phenylalanine gatekeeper residues [1] [6].
The future development of 3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives will likely focus on further optimizing target selectivity through strategic introduction of halogen substituents on the phenyl ring and exploration of chiral substituents at the 3-position. Additionally, the scaffold shows promise as a platform for developing PROTACs (proteolysis targeting chimeras) due to its demonstrated ability to engage kinase targets with high efficiency, potentially addressing drug resistance challenges in oncology therapeutics [1] [4] [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0